diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride
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Description
“Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride” is a chemical compound with a bicyclic structure . It is related to the family of compounds known as bicyclo[2.2.1]heptanes, which are incorporated in numerous bioactive compounds .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not detailed in the available resources .Scientific Research Applications
Chemokine and Cytokine Modulation in Cancer and Immune Response
Research has shown that the modulation of certain chemokines and cytokines, such as Indoleamine 2,3-dioxygenase (IDO), plays a significant role in cancer progression and the immune response. IDO suppresses T-lymphocyte function, correlating with poor survival in various cancers by degrading the essential amino acid tryptophan into immunosuppressive kynurenines. Studies suggest that inhibiting IDO activity could improve clinicopathological parameters and survival rates in cervical cancer, potentially warranting the use of IDO inhibitors in future clinical trials (Ferns et al., 2015).
Serotonin and Tryptophan Metabolism in Mental Health Disorders
The metabolism of tryptophan and its relationship with serotonin, a neurotransmitter implicated in various mental health disorders, has been extensively studied. For instance, selective modulation of tryptophan metabolism pathways has shown promise in treating conditions such as depression by shifting the balance of serotonin synthesis away from kynurenine production, which may have therapeutic implications for similar compounds (Wang et al., 2022).
Properties
IUPAC Name |
[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7+,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSFLCCAAVUFA-SZPCUAKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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